5-Cyano-2-fluoro-3-picoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

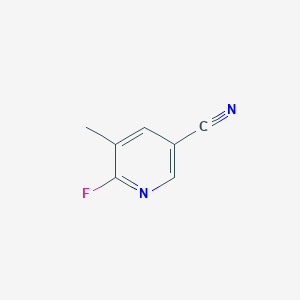

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-5-methylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2/c1-5-2-6(3-9)4-10-7(5)8/h2,4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODAVABJWORVQDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00632582 | |

| Record name | 6-Fluoro-5-methylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00632582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261625-67-6 | |

| Record name | 6-Fluoro-5-methylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00632582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Cyano-2-fluoro-3-picoline: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Cyano-2-fluoro-3-picoline, also known as 6-fluoro-5-methylnicotinonitrile, is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its known physical and chemical properties, outlines plausible synthetic routes based on established methodologies for related compounds, and explores its potential as a building block in the development of novel therapeutic agents. The document includes detailed tables of its physicochemical data, hypothetical experimental protocols for its synthesis and biological evaluation, and diagrams to illustrate relevant chemical and biological pathways.

Core Properties and Characteristics

This compound is a solid at room temperature. Its core structure consists of a pyridine ring substituted with a cyano group at the 5-position, a fluorine atom at the 2-position, and a methyl group (picoline) at the 3-position. This unique arrangement of functional groups imparts specific electronic and steric properties that are of interest in the design of bioactive molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, formulation, and application in various experimental settings.

| Property | Value | Source |

| Molecular Formula | C₇H₅FN₂ | |

| Molecular Weight | 136.13 g/mol | |

| CAS Number | 261625-67-6 | [1] |

| Appearance | Solid | |

| Boiling Point | 255 °C | [1] |

| Density | 1.2 ± 0.1 g/cm³ | [1] |

| Flash Point | 108 °C | [1] |

| PSA | 36.7 | [1] |

| XLogP3 | 1.4 | [1] |

| Refractive Index | 1.506 | [1] |

| Vapor Pressure | 0.0165 mmHg at 25°C | [1] |

Table 1: Physicochemical Properties of this compound.

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and a singlet for the methyl group protons. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing effects of the cyano and fluoro groups.

-

¹³C NMR: The carbon NMR spectrum will display unique resonances for each of the seven carbon atoms, with the carbon of the cyano group appearing at a characteristic downfield shift.

-

IR Spectroscopy: The infrared spectrum should exhibit a strong, sharp absorption band characteristic of the nitrile (C≡N) stretching vibration, typically in the range of 2220-2260 cm⁻¹. Other bands corresponding to C-F, C-H, and aromatic C=C and C=N stretching vibrations would also be present.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of small neutral molecules such as HCN or HF.

Synthesis and Experimental Protocols

A specific, detailed synthesis protocol for this compound is not explicitly described in the available literature. However, based on established methods for the synthesis of related fluorinated and cyanated pyridines, a plausible multi-step synthetic route can be proposed.

Proposed Synthetic Pathway

A potential synthetic route could involve the construction of the substituted pyridine ring followed by functional group interconversions. For instance, a starting material like a suitably substituted dihalopicoline could undergo nucleophilic aromatic substitution to introduce the cyano group, followed by a halogen exchange reaction (e.g., Halex reaction) to introduce the fluorine atom. Alternatively, a fluorinated picoline precursor could be subjected to cyanation.

A logical workflow for a potential synthesis is depicted in the following diagram:

Hypothetical Experimental Protocol: Synthesis of 2-Arylpyridines via Suzuki-Miyaura Coupling

Given the prevalence of aryl-pyridine moieties in drug candidates, a common subsequent reaction involving a precursor to the target molecule would be a Suzuki-Miyaura cross-coupling. The following is a detailed protocol for such a reaction using a related fluoropyridine boronic acid, which can be adapted for derivatives of this compound.[2]

Objective: To synthesize a 2-arylpyridine derivative via a microwave-assisted Suzuki-Miyaura cross-coupling reaction.

Materials:

-

2-Fluoropyridine-3-boronic acid (or a boronic acid derivative of this compound)

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃ or Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane and water mixture)

-

Microwave synthesis vial

-

Stir bar

Procedure:

-

To a microwave synthesis vial equipped with a magnetic stir bar, add the aryl halide (1.0 eq), the fluoropyridine boronic acid derivative (1.2 eq), the palladium catalyst (e.g., 5 mol%), and the base (2.0 eq).

-

Add the solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) to achieve a reaction concentration of approximately 0.2 M.

-

Seal the vial tightly with a cap.

-

Place the vial into the cavity of a microwave reactor.

-

Irradiate the reaction mixture at a constant temperature of 120°C for 15-30 minutes.[2]

-

After the reaction is complete, allow the vial to cool to room temperature.

-

Dilute the reaction mixture with ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-arylpyridine.

Potential Applications in Drug Development

Substituted cyanopyridines are a well-established class of scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The presence of the cyano group can act as a hydrogen bond acceptor and contribute to the molecule's polarity, while the fluorinated picoline moiety can influence pharmacokinetic properties such as metabolic stability and membrane permeability.

Kinase Inhibition

Many cyanopyridine derivatives have been investigated as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways and are often dysregulated in diseases like cancer.[3] The cyanopyridine core can serve as a scaffold to which different substituents can be attached to achieve specific binding to the ATP-binding pocket of a target kinase. The inhibition of these kinases can disrupt downstream signaling pathways involved in cell proliferation, survival, and angiogenesis.

A simplified representation of a kinase inhibition signaling pathway is shown below:

References

Synthesis and Mechanism of 5-Cyano-2-fluoro-3-picoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and reaction mechanisms for obtaining 5-Cyano-2-fluoro-3-picoline, a valuable pyridine-based scaffold in medicinal chemistry and drug development. Due to the absence of a direct, published synthesis for this specific molecule, this guide outlines a highly plausible synthetic route based on established and analogous chemical transformations. The primary proposed pathway involves the cyanation of a 5-bromo-2-fluoro-3-picoline precursor, a reaction that can be achieved through palladium-catalyzed cross-coupling or copper-catalyzed cyanation.

I. Proposed Synthetic Pathway

The most logical and efficient method for the synthesis of this compound is the displacement of a halogen at the 5-position of a 2-fluoro-3-picoline ring with a cyanide group. Bromine is a suitable leaving group for this transformation. The overall proposed two-step synthesis is outlined below:

Step 1: Synthesis of the Precursor, 5-Bromo-2-fluoro-3-picoline

The synthesis of the key intermediate, 5-bromo-2-fluoro-3-picoline, can be adapted from established procedures for analogous compounds. A feasible route starts from 3-amino-2-bromo-3-picoline, which undergoes a diazotization reaction followed by a Balz-Schiemann or similar fluorination reaction.

Step 2: Cyanation of 5-Bromo-2-fluoro-3-picoline

The final step involves the conversion of the bromo-substituent to a cyano group. This can be accomplished using several well-established cyanation methods, primarily through transition metal catalysis.

II. Experimental Protocols

A. Synthesis of 5-Bromo-2-fluoro-3-picoline (Adapted Protocol)

This protocol is adapted from the synthesis of similar fluorinated bromopicolines.

Materials:

-

3-Amino-2-bromo-3-picoline

-

Anhydrous Hydrogen Fluoride (HF) or a suitable fluorinating agent (e.g., HBF4)

-

Sodium Nitrite (NaNO2)

-

Dichloromethane (CH2Cl2)

-

Saturated Sodium Bicarbonate Solution (NaHCO3)

-

Anhydrous Sodium Sulfate (Na2SO4)

-

Ethyl Acetate

-

Petroleum Ether

Procedure:

-

In a suitable fluoropolymer reaction vessel, dissolve 3-amino-2-bromo-3-picoline (1.0 eq) in anhydrous hydrogen fluoride at -78 °C.

-

Slowly add sodium nitrite (1.1 eq) to the solution, maintaining the temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to warm slowly to 0 °C and stir for 1-2 hours.

-

Carefully quench the reaction by pouring it into a mixture of ice and saturated sodium bicarbonate solution until the pH is neutral.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by recrystallization from an ethyl acetate/petroleum ether mixture to yield 5-bromo-2-fluoro-3-picoline.

B. Palladium-Catalyzed Cyanation of 5-Bromo-2-fluoro-3-picoline

This is a common and effective method for the cyanation of aryl and heteroaryl halides.

Materials:

-

5-Bromo-2-fluoro-3-picoline

-

Potassium Ferrocyanide (K4[Fe(CN)6]) or Zinc Cyanide (Zn(CN)2)

-

Palladium(II) Acetate (Pd(OAc)2) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)

-

Triphenylphosphine (PPh3) or other suitable phosphine ligand

-

Sodium Carbonate (Na2CO3) or Potassium Carbonate (K2CO3)

-

N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

-

Toluene

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

-

To a dry Schlenk flask, add 5-bromo-2-fluoro-3-picoline (1.0 eq), potassium ferrocyanide (0.5 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add anhydrous N,N-dimethylformamide and sodium carbonate (2.0 eq).

-

Heat the reaction mixture to 120-140 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with toluene.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

C. Copper-Catalyzed Cyanation of 5-Bromo-2-fluoro-3-picoline

An alternative to palladium catalysis, copper-catalyzed cyanation is also a viable method.

Materials:

-

5-Bromo-2-fluoro-3-picoline

-

Copper(I) Cyanide (CuCN)

-

N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Pyridine (optional, as a co-solvent or ligand)

Procedure:

-

In a sealed tube, combine 5-bromo-2-fluoro-3-picoline (1.0 eq) and copper(I) cyanide (1.2-1.5 eq).

-

Add anhydrous N,N-dimethylformamide.

-

Seal the tube and heat the reaction mixture to 150-180 °C for 24-48 hours.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and pour it into an aqueous solution of ethylenediamine or ammonia to complex the copper salts.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography to yield this compound.

III. Quantitative Data Summary

The following table summarizes typical reaction conditions and reported yields for analogous cyanation reactions of various halopyridines. These values can be used as a benchmark for the synthesis of this compound.

| Catalyst System | Cyanide Source | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Pd(OAc)2 / dppf | Zn(CN)2 | DMA | 120 | 18 | 75-95 |

| Pd2(dba)3 / XPhos | Zn(CN)2 | t-BuOH | 100 | 12 | 80-98 |

| CuI | NaCN | NMP | 160 | 24 | 60-85 |

| Pd(PPh3)4 | K4[Fe(CN)6] | DMF | 140 | 24 | 70-90 |

IV. Reaction Mechanisms and Visualizations

Two primary mechanisms can be proposed for the cyanation of 5-bromo-2-fluoro-3-picoline: a Nucleophilic Aromatic Substitution (SNAr) mechanism and a Palladium-Catalyzed Cross-Coupling cycle.

A. Nucleophilic Aromatic Substitution (SNAr) Mechanism

In the absence of a transition metal catalyst, particularly with a highly activated substrate (e.g., with a strongly electron-withdrawing group and a good leaving group), a direct nucleophilic attack by the cyanide ion can occur. The fluorine atom at the 2-position and the nitrogen atom in the pyridine ring activate the ring towards nucleophilic attack at the 5-position.

Caption: Proposed SNAr mechanism for the cyanation of 5-bromo-2-fluoro-3-picoline.

B. Palladium-Catalyzed Cyanation Cycle

The palladium-catalyzed reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation (or cyanide exchange), and reductive elimination.

Caption: Catalytic cycle for the palladium-catalyzed cyanation of an aryl halide.

V. Conclusion

The synthesis of this compound is readily achievable through a two-step process involving the preparation of a 5-bromo-2-fluoro-3-picoline intermediate followed by a robust cyanation reaction. Both palladium- and copper-catalyzed methods are expected to be effective, with the choice of method potentially depending on substrate tolerance, desired scale, and available resources. The provided protocols and mechanistic insights offer a solid foundation for the successful synthesis of this important heterocyclic building block for applications in pharmaceutical and materials science research.

Spectroscopic and Synthetic Profile of 5-Cyano-2-fluoro-3-picoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of the heterocyclic compound 5-Cyano-2-fluoro-3-picoline. Due to the limited availability of specific experimental spectroscopic data for this compound in publicly accessible databases, this document focuses on established, detailed experimental protocols for the characterization of related pyridine derivatives. These methodologies for Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are presented to serve as a practical framework for researchers. Furthermore, a plausible synthetic pathway for this compound is proposed and visualized, offering valuable insights for synthetic chemists. This guide is intended to be a foundational resource for professionals engaged in the synthesis and characterization of novel fluorinated pyridine scaffolds in drug discovery and materials science.

Introduction

This compound, also known as 2-fluoro-3-methyl-5-cyanopyridine, is a substituted pyridine derivative. The unique combination of a fluorine atom, a cyano group, and a methyl group on the pyridine ring makes it a potentially valuable building block in medicinal chemistry and materials science. The fluorine atom can enhance metabolic stability and binding affinity, while the cyano group offers a versatile handle for further chemical modifications. This guide aims to provide the necessary technical information for the spectroscopic characterization and synthesis of this and similar compounds.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra would be required for a comprehensive analysis.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| ¹H NMR | |||

| Pyridine-H4 | ~7.8 - 8.2 | d | J(H-F) ≈ 2-4 |

| Pyridine-H6 | ~8.4 - 8.7 | s | |

| CH₃ | ~2.3 - 2.6 | s | |

| ¹³C NMR | |||

| C2 (C-F) | ~160 - 165 | d | ¹J(C-F) ≈ 230-260 |

| C3 (C-CH₃) | ~120 - 125 | d | ³J(C-F) ≈ 3-5 |

| C4 | ~140 - 145 | d | ²J(C-F) ≈ 15-20 |

| C5 (C-CN) | ~110 - 115 | s | |

| C6 | ~150 - 155 | d | ⁴J(C-F) ≈ 2-4 |

| CN | ~115 - 120 | s | |

| CH₃ | ~15 - 20 | s | |

| ¹⁹F NMR | |||

| Pyridine-F2 | ~(-60) - (-90) | q | J(F-H4) ≈ 2-4, J(F-CH3) ≈ 1-2 |

Note: Predicted values are based on typical chemical shifts for fluorinated and cyanated pyridine derivatives.

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm for ¹H and ¹³C NMR).

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR.

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

¹⁹F NMR: Acquire the spectrum using a suitable pulse sequence. ¹⁹F NMR is a high-sensitivity nucleus, so acquisition times are generally short. Chemical shifts are typically referenced to an external standard like CFCl₃.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Table 2: Predicted Mass Spectrometry Data for this compound

| Ionization Mode | Predicted m/z | Fragment |

| ESI+ | 137.0509 | [M+H]⁺ |

| ESI+ | 159.0328 | [M+Na]⁺ |

| EI | 136.0437 | [M]⁺ |

| EI | 108 | [M-HCN]⁺ |

| EI | 93 | [M-HCN-CH₃]⁺ |

Note: The molecular formula of this compound is C₇H₅FN₂ with a molecular weight of 136.13 g/mol .

Experimental Protocol for Mass Spectrometry:

-

Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) for soft ionization or Electron Impact (EI) for fragmentation analysis.

-

Data Acquisition:

-

ESI-MS: Infuse the sample solution directly into the ESI source. Acquire the spectrum in positive ion mode to observe protonated molecules ([M+H]⁺) or other adducts.

-

EI-MS: Introduce the sample (if sufficiently volatile) via a direct insertion probe or through a gas chromatograph (GC-MS). Acquire the spectrum to observe the molecular ion ([M]⁺) and its fragmentation pattern.

-

-

Data Analysis: Determine the molecular weight from the mass of the molecular ion or the protonated molecule. Analyze the fragmentation pattern to gain structural information.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted Infrared Absorption Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H (aromatic) | 3050 - 3150 | Medium |

| C≡N (nitrile) | 2220 - 2240 | Strong, sharp |

| C=N, C=C (pyridine ring) | 1550 - 1650 | Medium to Strong |

| C-F | 1200 - 1300 | Strong |

| C-H (methyl) | 2850 - 3000 | Medium |

Experimental Protocol for Infrared Spectroscopy:

-

Sample Preparation:

-

Solid Samples (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

-

Liquid Samples (Neat): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

-

ATR: Place a small amount of the solid or liquid sample directly on the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Record a background spectrum of the empty sample compartment (or the pure KBr pellet/salt plates). Then, record the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For substituted pyridines, π → π* transitions are typically observed. The absorption maxima for pyridine itself are around 202 nm and 254 nm.[1] The substitution pattern of this compound is expected to cause a bathochromic (red) shift in these absorptions.

Experimental Protocol for UV-Vis Spectroscopy:

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane) of a known concentration.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Record the absorbance of the sample solution over a range of wavelengths (typically 200-400 nm), using the pure solvent as a reference.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). The molar absorptivity (ε) can be calculated using the Beer-Lambert law if the concentration and path length are known.

Proposed Synthetic Pathway

A plausible synthetic route to this compound can be envisioned starting from commercially available 2-chloro-3-picoline. This multi-step synthesis involves nitration, fluorination, and cyanation.

Detailed Synthetic Protocol:

-

Nitration of 2-Chloro-3-picoline: 2-Chloro-3-picoline is treated with a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the 5-position, yielding 2-chloro-3-methyl-5-nitropyridine.

-

Fluorination (Halex Reaction): The chloro group in 2-chloro-3-methyl-5-nitropyridine is substituted with a fluorine atom using a fluoride source like potassium fluoride (KF) in the presence of a phase-transfer catalyst to give 2-fluoro-3-methyl-5-nitropyridine.

-

Reduction of the Nitro Group: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of ammonium chloride or through catalytic hydrogenation (H₂ over Pd/C) to form 5-amino-2-fluoro-3-methylpyridine.

-

Cyanation (Sandmeyer Reaction): The amino group is converted to a diazonium salt using sodium nitrite and hydrochloric acid, which is then reacted with a cyanide source, such as copper(I) cyanide, to yield the final product, this compound.

Experimental Workflow Visualization

The general workflow for the spectroscopic characterization of a novel compound like this compound is a systematic process.

Conclusion

This technical guide provides a foundational framework for the spectroscopic analysis and synthesis of this compound. While direct experimental data for this specific molecule remains elusive in the public domain, the detailed protocols for NMR, MS, IR, and UV-Vis spectroscopy of related compounds offer a clear and actionable path for its characterization. The proposed synthetic pathway, based on established chemical transformations of pyridine derivatives, serves as a valuable starting point for its preparation in a laboratory setting. This document is intended to empower researchers and drug development professionals in their efforts to explore the potential of novel fluorinated heterocyclic compounds.

References

In-Depth Technical Guide: 5-Cyano-2-fluoro-3-picoline (CAS 261625-67-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical and Physical Properties

5-Cyano-2-fluoro-3-picoline is a solid at room temperature.[1] The strategic placement of a fluorine atom on the pyridine ring is a common technique in medicinal chemistry to potentially enhance metabolic stability, modify lipophilicity, and improve the binding affinity of a final drug candidate to its biological target. The nitrile group and the methyl group offer reactive sites for further chemical modifications.

A summary of its key properties is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 261625-67-6 | [1][3] |

| Molecular Formula | C₇H₅FN₂ | [1] |

| Molecular Weight | 136.13 g/mol | [1] |

| IUPAC Name | 6-fluoro-5-methylpyridine-3-carbonitrile | [3] |

| Physical Form | Solid | [1] |

| Purity | Commercially available up to 98% | |

| Boiling Point | 255.2°C (Predicted) | |

| SMILES String | Cc1cc(cnc1F)C#N | [1] |

| InChI Key | ODAVABJWORVQDH-UHFFFAOYSA-N | [1][3] |

Synthesis and Reactivity

While a specific, detailed, and publicly validated experimental protocol for the synthesis of this compound is not available, general methodologies for the preparation of cyanopyridines are well-established. These typically involve the cyanation of a corresponding halogenated pyridine precursor. Common approaches include:

-

Nucleophilic Aromatic Substitution: Reacting a di-halogenated picoline with a cyanide source, such as sodium or potassium cyanide. The fluorine at the 2-position and another halogen at the 5-position would be substituted.

-

Transition-Metal Catalyzed Cyanation: Using a palladium or copper catalyst to couple a cyanide source with a bromo- or chloro-picoline derivative.

The reactivity of this compound is dictated by its functional groups. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. The pyridine ring can undergo further substitution reactions, and the methyl group can be functionalized, for example, through bromination.

A generalized workflow for the synthesis of a cyanopyridine from a halogenated precursor is depicted below.

Applications in Research and Development

This compound is primarily utilized as an intermediate in the synthesis of more complex molecules.[2] Pyridine derivatives are integral scaffolds in many biologically active compounds. The presence of the cyano and fluoro groups makes this compound a valuable precursor for creating libraries of novel compounds for screening in drug discovery programs.

While no specific drug candidates have been publicly linked to using this compound as a starting material, the broader class of cyanopyridines has been investigated for various therapeutic areas. For instance, related structures are explored as kinase inhibitors and for their potential in oncology.

The logical flow for the use of such an intermediate in a drug discovery pipeline is illustrated below.

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Standard laboratory safety precautions should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Conclusion

This compound (CAS 261625-67-6) is a specialized chemical intermediate with potential applications in the synthesis of novel pharmaceutical and agrochemical compounds. While its basic chemical properties are known, a detailed public record of its synthetic protocols, in-depth analytical data, and specific biological applications or signaling pathway involvement is lacking. This is typical for such building-block compounds where the proprietary research and development data is retained by the commercial entities utilizing them. Researchers interested in this compound should consider its potential based on the reactivity of its functional groups and the established biological relevance of the broader class of fluorinated cyanopyridines. All handling must be performed with appropriate safety measures due to its hazardous nature.

References

5-Cyano-2-fluoro-3-picoline: A Key Intermediate in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Cyano-2-fluoro-3-picoline, also known as 2-fluoro-5-cyano-3-methylpyridine, is a highly functionalized heterocyclic compound that has emerged as a valuable intermediate in the synthesis of complex organic molecules. Its unique arrangement of a pyridine ring substituted with a cyano group, a fluorine atom, and a methyl group provides a versatile platform for the development of novel compounds, particularly in the pharmaceutical and agrochemical industries. The presence of the fluorine atom can significantly enhance the metabolic stability, binding affinity, and bioavailability of target molecules, making this intermediate particularly attractive for drug discovery programs. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on its role in the development of targeted therapeutics.

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety data for this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₇H₅FN₂ | [1] |

| Molecular Weight | 136.13 g/mol | [1] |

| Appearance | Solid | [1] |

| CAS Number | 261625-67-6 | [2] |

| Boiling Point | 255 °C | [2] |

| Flash Point | 108 °C | [2] |

| Density | 1.2 ± 0.1 g/cm³ | [2] |

| Vapor Pressure | 0.0165 mmHg at 25°C | [2] |

| Safety Information | Reference | |

| Signal Word | Warning | [1] |

| Hazard Statements | H302, H315, H319, H335 | [1] |

| Precautionary Statements | P261, P264, P271, P301 + P312, P302 + P352, P305 + P351 + P338 | [1] |

| Hazard Classifications | Acute Toxicity 4 (Oral), Skin Irritation 2, Eye Irritation 2, Specific Target Organ Toxicity - Single Exposure 3 | [1] |

| Target Organs | Respiratory system | [1] |

Proposed Synthetic Routes

Route 1: Diazotization and Fluorination of 5-Amino-2-cyano-3-picoline

This route is based on the well-established Balz-Schiemann reaction, which is a common method for introducing fluorine into an aromatic ring via a diazonium salt.

Experimental Protocol:

-

Diazotization: 5-Amino-2-cyano-3-picoline (1.0 eq) is dissolved in a solution of tetrafluoroboric acid (HBF₄) in a suitable solvent (e.g., water or ethanol) at 0-5 °C. A solution of sodium nitrite (NaNO₂) (1.1 eq) in water is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes to ensure complete formation of the diazonium tetrafluoroborate salt, which may precipitate from the solution.

-

Fluorination (Balz-Schiemann Reaction): The isolated diazonium salt is then gently heated, typically in an inert solvent or in the solid state, to induce thermal decomposition. This decomposition releases nitrogen gas and boron trifluoride, yielding the desired this compound.

-

Purification: The crude product is purified by a suitable method, such as distillation under reduced pressure or column chromatography on silica gel.

Route 2: Halogen Exchange (Halex) Reaction from 2-Chloro-5-cyano-3-picoline

This route involves a nucleophilic aromatic substitution (SNAr) reaction, where the chlorine atom at the 2-position of the pyridine ring is displaced by a fluoride ion.

Experimental Protocol:

-

Reaction Setup: A mixture of 2-Chloro-5-cyano-3-picoline (1.0 eq), a fluoride source such as potassium fluoride (KF) (2-3 eq), and a phase-transfer catalyst (e.g., 18-crown-6 or tetrabutylammonium bromide) is prepared in a high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO) or sulfolane.

-

Reaction: The reaction mixture is heated to a high temperature (typically 150-200 °C) and stirred for several hours until the starting material is consumed (monitored by TLC or GC).

-

Work-up and Purification: The reaction mixture is cooled to room temperature and poured into water. The product is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by distillation or column chromatography.

Spectroscopic Data (Representative)

Due to the limited availability of published spectroscopic data for this compound, the following table presents representative data for the closely related compound, 2-Cyano-5-fluoropyridine. This data can serve as a useful reference for the characterization of the target molecule.

| Spectroscopic Data for 2-Cyano-5-fluoropyridine | |

| Infrared (IR) Spectroscopy | Instrument: Bruker Tensor 27 FT-IRTechnique: ATR-NeatSource: Bio-Rad Laboratories, Inc. |

| Reference | [3] |

Note: Researchers should perform their own analytical characterization to confirm the identity and purity of synthesized this compound.

Applications in Drug Discovery: A Focus on Kinase Inhibitors

The structural motifs present in this compound are commonly found in a class of targeted therapeutics known as kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[4][5][6][7] The PI3K/Akt/mTOR pathway is a key signaling cascade that regulates cell growth, proliferation, and survival, and it is frequently hyperactivated in various cancers.[4][5][6][7][8]

The PI3K/Akt/mTOR Signaling Pathway and Kinase Inhibition

The following diagram illustrates a simplified representation of the PI3K/Akt/mTOR signaling pathway and the points of intervention for kinase inhibitors.

Illustrative Synthetic Application: Synthesis of a Kinase Inhibitor Scaffold

This compound can be a key building block in the synthesis of various kinase inhibitors. One common synthetic strategy involves a Suzuki coupling reaction to introduce an aryl or heteroaryl group at the 5-position, followed by further functionalization.

Experimental Protocol for a Representative Suzuki Coupling:

-

Reaction Setup: In a reaction vessel, this compound (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq) are combined in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

-

Reaction: The mixture is degassed and then heated to reflux under an inert atmosphere (e.g., nitrogen or argon) for several hours until the reaction is complete.

-

Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the desired biaryl picoline derivative.

Conclusion

This compound is a promising chemical intermediate with significant potential in the development of novel pharmaceuticals, particularly in the area of oncology. Its unique structural features and the advantageous properties imparted by the fluorine atom make it a valuable building block for the synthesis of kinase inhibitors and other targeted therapies. While detailed synthetic and application data for this specific compound are still emerging, the established chemistry of related fluorinated pyridines provides a strong foundation for its utilization in modern drug discovery and development programs. Further research into the synthesis and applications of this compound is warranted to fully explore its potential in advancing medicinal chemistry.

References

- 1. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. 2-Cyano-5-fluoropyridine | C6H3FN2 | CID 11332453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

The Ascending Role of 5-Cyano-2-fluoro-3-picoline Derivatives in Modern Medicinal Chemistry

For Immediate Release

In the landscape of contemporary drug discovery, the pursuit of novel molecular scaffolds that offer both synthetic accessibility and potent biological activity is paramount. Among the emerging classes of heterocyclic compounds, derivatives of 5-Cyano-2-fluoro-3-picoline are carving out a significant niche, demonstrating considerable potential in the development of targeted therapeutics. This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, elucidating the synthesis, biological significance, and future prospects of this promising chemical core.

The this compound moiety, a substituted pyridine ring, presents a unique combination of electronic and steric properties. The electron-withdrawing nature of the cyano and fluoro groups can significantly influence the molecule's interaction with biological targets, often enhancing binding affinity and metabolic stability. The methyl group at the 3-position provides a crucial vector for synthetic elaboration, allowing for the systematic exploration of structure-activity relationships (SAR).

Synthesis and Chemical Reactivity

The synthesis of derivatives based on the this compound core is an area of active investigation. While specific, detailed protocols for a wide range of derivatives are not extensively documented in publicly available literature, general synthetic strategies for related cyanopyridine compounds provide a foundational understanding. A common approach involves the construction of the substituted pyridine ring followed by diversification at key positions.

A general synthetic workflow for creating a library of this compound derivatives might involve the initial synthesis of the core scaffold, followed by a series of parallel reactions to introduce a variety of substituents. This process allows for the rapid generation of a diverse set of molecules for biological screening.

Biological Significance and Therapeutic Potential

While comprehensive biological data for a broad range of this compound derivatives remains limited in the public domain, the broader class of cyanopyridine and quinoline derivatives has shown significant promise, particularly in oncology. These related compounds have been investigated as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.

The structural features of the this compound core suggest its potential as a "hinge-binding" motif in kinase inhibitors. The nitrogen atom of the pyridine ring can form a crucial hydrogen bond with the hinge region of the kinase ATP-binding pocket, a common interaction for many kinase inhibitors. The cyano and fluoro substituents can further modulate the binding affinity and selectivity of the compound.

Future Directions and Conclusion

The exploration of this compound derivatives in medicinal chemistry is still in its early stages. The limited availability of specific biological data underscores the significant opportunities for further research in this area. Future efforts should focus on:

-

Expansion of Chemical Space: The development of diverse synthetic routes to access a wider array of derivatives with varied substitution patterns.

-

Systematic Biological Evaluation: Comprehensive screening of these derivatives against a broad panel of biological targets, particularly protein kinases implicated in various diseases.

-

Structure-Activity Relationship (SAR) Studies: Detailed investigation of how modifications to the chemical structure impact biological activity to guide the design of more potent and selective compounds.

Experimental Protocols

The Biological Frontier of Fluorinated Picolines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into picoline scaffolds represents a pivotal advancement in medicinal chemistry. This guide provides a comprehensive technical overview of the biological activities of fluorinated picolines, a class of compounds demonstrating significant potential across diverse therapeutic areas, including oncology, neuroscience, and infectious diseases. By leveraging the unique physicochemical properties of fluorine, such as high electronegativity and the ability to form strong carbon-fluorine bonds, researchers can modulate the pharmacokinetic and pharmacodynamic profiles of picoline-based molecules to enhance their efficacy, selectivity, and metabolic stability. This document details the synthesis, biological evaluation, and mechanisms of action of notable fluorinated picolines, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Introduction: The Fluorine Advantage in Picoline-Based Drug Discovery

Picolines, as methylated pyridine derivatives, are prevalent structural motifs in a vast array of biologically active compounds. The introduction of fluorine atoms into the picoline ring or its methyl substituent can profoundly influence a molecule's properties. Fluorine's high electronegativity can alter the pKa of the pyridine nitrogen, impacting its ionization state at physiological pH and consequently its solubility, membrane permeability, and binding interactions with target proteins. Furthermore, the metabolic stability of a compound can be significantly enhanced by replacing hydrogen atoms at sites susceptible to oxidative metabolism with fluorine, thereby prolonging its half-life and therapeutic effect.

Synthesis of Fluorinated Picolines

The synthesis of fluorinated picolines can be achieved through various methods, broadly categorized into late-stage fluorination of pre-functionalized picolines and the construction of the pyridine ring from fluorinated precursors.

2.1. Late-Stage Fluorination:

This approach involves the direct introduction of fluorine into a picoline scaffold. A common method is the diazotization of aminopicolines followed by a Schiemann reaction or related transformations. For instance, the synthesis of 2-amino-5-fluoro-4-picoline can be achieved from 2-chloro-4-methyl-5-fluoropyridine via an aminolysis reaction.[1]

2.2. Building Block Approach:

This strategy utilizes fluorinated building blocks to construct the picoline ring. For example, trifluoromethylpyridines can be synthesized from 3-picoline through chlorination and subsequent fluorination.[2][3] The resulting 3-(trifluoromethyl)pyridine can then be further functionalized.

Biological Activities and Mechanisms of Action

Fluorinated picolines have demonstrated a wide spectrum of biological activities, with prominent examples in anticancer and antipsychotic research.

3.1. Anticancer Activity:

Fluorinated picoline derivatives have emerged as promising anticancer agents, primarily through the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.[4][5][6] Inhibition of this pathway can lead to the induction of apoptosis and suppression of tumor growth.

3.2. Antipsychotic Activity:

Certain fluorinated picoline analogs, particularly those based on the imidazo[1,2-a]pyridine scaffold, have shown potential as antipsychotic agents. Their mechanism of action often involves the modulation of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[7][8] By enhancing GABAergic transmission, these compounds can produce anxiolytic and sedative effects.

Quantitative Biological Data

The following tables summarize key quantitative data for representative fluorinated compounds, highlighting their potency in various biological assays.

Table 1: Anticancer Activity of Fluorinated Pyridine and Related Derivatives

| Compound Class | Cell Line | Assay | IC50 (µM) | Reference |

| Fluorinated Isatins | Various Cancer Lines | MTT | Varies | [9] |

| Fluorinated Lepidilines | HeLa, A549, HepG2 | MTT | 0.019 - <80 | [10] |

| Pyridine Derivatives | MCF-7, MDA-MB-231 | SRB | 35.1 - 43.4 | [11] |

| Benzo[a]phenazine Derivatives | MCF-7, HL-60 | Cytotoxicity | 1.04 - 2.27 | [12] |

| Pyridine-Thiazolidinone Hybrids | Various Cancer Lines | Cytotoxicity | Varies | [13] |

Table 2: GABA-A Receptor Binding Affinity of Benzodiazepine Site Ligands

| Compound | Receptor Subtype | Kᵢ (nM) | Reference |

| Diazepam | α1β2γ2 | 16.1 | [14] |

| Diazepam | α2β2γ2 | 16.9 | [14] |

| Diazepam | α3β2γ2 | 17.0 | [14] |

| Diazepam | α5β2γ2 | 14.9 | [14] |

| Clonazepam | α1β2γ2 | 1.3 | [14] |

| Clonazepam | α2β2γ2 | 1.7 | [14] |

| Clonazepam | α3β2γ2 | 2.0 | [14] |

| Zolpidem | α1β2γ2 | 17 | [14] |

| Zolpidem | α2β2γ2 | 291 | [14] |

| Zolpidem | α3β2γ2 | 357 | [14] |

Detailed Experimental Protocols

5.1. MTT Assay for Cytotoxicity Screening

Objective: To determine the cytotoxic effect of fluorinated picoline derivatives on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase.[15] The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, providing an estimate of the proportion of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

5.2. In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory activity of fluorinated picoline derivatives against a specific kinase (e.g., PI3K).

Principle: In vitro kinase assays measure the transfer of a phosphate group from ATP to a substrate by a kinase. The inhibition of this activity by a compound is quantified. Various detection methods can be used, including radiometric, fluorescence, and luminescence-based assays.[16][17][18][19]

Protocol (Luminescence-based):

-

Reagent Preparation: Prepare serial dilutions of the test compound in an appropriate buffer. Prepare a solution of the kinase and its specific substrate in the assay buffer.

-

Kinase Reaction: In a 384-well plate, add the test compound, kinase, and substrate. Initiate the reaction by adding ATP.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Add a detection reagent that converts the ADP produced in the kinase reaction to ATP, which then drives a luciferase-luciferin reaction, generating a luminescent signal.

-

Luminescence Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: The luminescent signal is inversely proportional to the kinase inhibition. Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.

5.3. Amphetamine-Induced Hyperlocomotion in Rats

Objective: To evaluate the potential antipsychotic activity of fluorinated picoline derivatives in an in vivo model.

Principle: Amphetamine induces an increase in locomotor activity in rodents, which is considered a model for the positive symptoms of psychosis. Antipsychotic drugs can attenuate this hyperlocomotion.[20][21][22]

Protocol:

-

Animal Acclimatization: Acclimate male Wistar rats to the testing environment for at least one week.

-

Habituation: Habituate the rats to the locomotor activity chambers for 30-60 minutes daily for 2-3 days prior to the experiment.

-

Drug Administration: On the test day, administer the test compound or vehicle intraperitoneally (i.p.) at a specified time before the amphetamine challenge.

-

Amphetamine Challenge: At the appropriate time, administer d-amphetamine (e.g., 1.5 mg/kg, i.p.).

-

Locomotor Activity Recording: Immediately after the amphetamine injection, place the rats in the activity chambers and record their locomotor activity (e.g., distance traveled, rearing frequency) for 60-90 minutes using an automated activity monitoring system.

-

Data Analysis: Compare the locomotor activity of the compound-treated groups to the vehicle-treated group to determine if the compound significantly reduces amphetamine-induced hyperlocomotion.

Visualizing Biological Pathways and Workflows

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Fluorinated_Picoline [label="Fluorinated\nPicoline Derivative", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges RTK -> PI3K [label="Activates"]; PI3K -> PIP2 [dir=none]; PIP2 -> PIP3 [label="Phosphorylates"]; PIP3 -> AKT [label="Activates"]; AKT -> mTORC1 [label="Activates"]; mTORC1 -> Proliferation [label="Promotes"]; Fluorinated_Picoline -> PI3K [label="Inhibits", color="#EA4335", fontcolor="#EA4335"]; } Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition.

// Nodes GABA [label="GABA", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; GABA_A_Receptor [label="GABA-A Receptor\n(Chloride Channel)", shape=Mdiamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Fluorinated_Picoline [label="Fluorinated\nPicoline Derivative", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Chloride_Influx [label="Increased\nChloride Influx", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hyperpolarization [label="Neuronal\nHyperpolarization", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inhibition [label="Inhibitory\nNeurotransmission", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges GABA -> GABA_A_Receptor [label="Binds"]; Fluorinated_Picoline -> GABA_A_Receptor [label="Positive Allosteric\nModulation"]; GABA_A_Receptor -> Chloride_Influx [label="Leads to"]; Chloride_Influx -> Hyperpolarization; Hyperpolarization -> Inhibition [label="Results in"]; } Caption: GABA-A Receptor Positive Allosteric Modulation.

// Nodes Start [label="Start: Cancer Cell Culture", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Seeding [label="Seed cells in 96-well plate", fillcolor="#FFFFFF", fontcolor="#202124"]; Treatment [label="Treat with Fluorinated\nPicoline Derivatives", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubation [label="Incubate for 48-72h", fillcolor="#FFFFFF", fontcolor="#202124"]; MTT_Addition [label="Add MTT Reagent", fillcolor="#FBBC05", fontcolor="#202124"]; Formazan_Formation [label="Incubate for 4h\n(Formazan formation)", fillcolor="#FFFFFF", fontcolor="#202124"]; Solubilization [label="Solubilize Formazan\n(e.g., with DMSO)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Measurement [label="Measure Absorbance\n(570 nm)", fillcolor="#FFFFFF", fontcolor="#202124"]; Analysis [label="Data Analysis:\nCalculate IC50", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Seeding; Seeding -> Treatment; Treatment -> Incubation; Incubation -> MTT_Addition; MTT_Addition -> Formazan_Formation; Formazan_Formation -> Solubilization; Solubilization -> Measurement; Measurement -> Analysis; } Caption: MTT Assay Experimental Workflow.

Conclusion

Fluorinated picolines represent a highly promising class of molecules for the development of novel therapeutics. The strategic introduction of fluorine allows for the fine-tuning of molecular properties, leading to enhanced biological activity and improved pharmacokinetic profiles. The diverse range of activities observed, from potent anticancer effects through the inhibition of critical signaling pathways to the modulation of neurotransmitter receptors for potential antipsychotic applications, underscores the versatility of this chemical scaffold. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore the therapeutic potential of fluorinated picolines and to design the next generation of targeted therapies.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. resources.tocris.com [resources.tocris.com]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. benchchem.com [benchchem.com]

- 17. protocols.io [protocols.io]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. reactionbiology.com [reactionbiology.com]

- 20. b-neuro.com [b-neuro.com]

- 21. Rodent Amphetamine Model of Schizophrenia - Creative Biolabs [creative-biolabs.com]

- 22. researchgate.net [researchgate.net]

The Pivotal Role of 5-Cyano-2-fluoro-3-picoline in Modern Agrochemical Synthesis: A Technical Guide

Introduction: The relentless pursuit of higher crop yields and more effective pest management strategies has driven significant innovation within the agrochemical industry. Central to this progress is the development of novel active ingredients with enhanced efficacy, selectivity, and improved environmental profiles. A key building block that has emerged in the synthesis of a new generation of insecticides is 5-Cyano-2-fluoro-3-picoline. This versatile pyridine-based intermediate is a cornerstone in the production of the highly successful diamide class of insecticides, including chlorantraniliprole and cyantraniliprole. This technical guide provides an in-depth analysis of the synthesis of this compound and its critical role in the manufacturing of these vital crop protection agents.

Synthesis of the Core Intermediate: this compound

The efficient synthesis of this compound is paramount for the cost-effective production of downstream agrochemicals. While multiple synthetic routes are conceivable, a common and industrially viable pathway proceeds from 3-picoline through a series of halogenation and cyanation steps. A plausible synthetic sequence involves the initial chlorination of 3-picoline, followed by a halogen exchange (Halex) reaction to introduce the fluorine atom, and finally, a cyanation reaction to install the nitrile group.

The Strategic Utility of 5-Cyano-2-fluoro-3-picoline in the Synthesis of Novel Heterocycles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the development of efficient synthetic routes to novel heterocyclic scaffolds is of paramount importance. Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. 5-Cyano-2-fluoro-3-picoline (CAS No. 261625-67-6), a substituted pyridine, has emerged as a highly versatile and strategic building block for the construction of diverse and complex heterocyclic systems. Its unique arrangement of functional groups—a nucleophilic substitution-prone fluorine atom at the 2-position, a synthetically malleable cyano group at the 5-position, and a methyl group at the 3-position—offers multiple avenues for chemical derivatization and molecular elaboration.

This technical guide provides an in-depth exploration of the synthetic utility of this compound. It details its physicochemical properties, outlines key synthetic transformations, and provides exemplary experimental protocols for the synthesis of novel heterocycles. The strategic combination of its reactive sites makes it a valuable precursor for generating libraries of compounds for high-throughput screening and lead optimization in drug development programs.

Physicochemical Properties of this compound

A comprehensive understanding of the physical and chemical properties of a starting material is crucial for reaction design and optimization. The properties of this compound are summarized in the table below.

| Property | Value | Source/Notes |

| CAS Number | 261625-67-6 | [1] |

| Molecular Formula | C₇H₅FN₂ | [1] |

| Molecular Weight | 136.13 g/mol | Calculated |

| Appearance | Colorless to light yellow liquid | [2] |

| Odor | Faint | [2] |

| Boiling Point | Estimated: 210-230 °C | Estimated based on similar structures like 2-cyano-3-fluoropyridine and 5-fluoro-2-methylpyridine.[3][4] |

| Melting Point | Not available | |

| Density | Estimated: ~1.2 g/cm³ | Estimated based on similar structures. |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF, DMSO). | General chemical knowledge. |

Core Synthetic Transformations and Applications in Heterocycle Synthesis

The strategic value of this compound lies in the differential reactivity of its functional groups. The electron-withdrawing nature of the cyano group and the pyridine nitrogen atom activates the C2 position for nucleophilic aromatic substitution (SNAr) of the fluorine atom. This reaction is a cornerstone of its utility, allowing for the introduction of a wide range of substituents. Concurrently, the cyano group itself is a versatile functional handle for various transformations.

Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

The fluorine atom at the C2 position is an excellent leaving group in SNAr reactions. This allows for the facile introduction of oxygen, nitrogen, and sulfur nucleophiles, which are pivotal steps in the synthesis of various heterocyclic systems.

A general workflow for these transformations is outlined below:

Caption: General experimental workflow for SNAr reactions.

Reaction with alcohols or phenols in the presence of a suitable base yields 2-alkoxy or 2-aryloxy derivatives. These ethers can be precursors to fused furano- or pyranopyridines.

Caption: SNAr with O-nucleophiles.

Experimental Protocol: Synthesis of 2-Phenoxy-5-cyano-3-picoline

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous DMF (10 mL) under a nitrogen atmosphere, add phenol (1.1 eq.) portion-wise at 0 °C.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Add a solution of this compound (1.0 eq.) in anhydrous DMF (5 mL) dropwise to the reaction mixture.

-

Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired product.

| Parameter | Value |

| Reactants | This compound, Phenol, NaH |

| Solvent | DMF |

| Temperature | 80 °C |

| Reaction Time | 4-6 hours |

| Expected Yield | 75-90% (estimated based on analogous reactions) |

The reaction with primary or secondary amines provides access to a variety of 2-amino-substituted pyridines. These compounds are key intermediates for the synthesis of fused nitrogen-containing heterocycles such as imidazo[1,2-a]pyridines or pyrazolo[3,4-b]pyridines.

Caption: SNAr with N-nucleophiles.

Experimental Protocol: Synthesis of 2-(Morpholino)-5-cyano-3-picoline

-

In a sealed tube, combine this compound (1.0 eq.), morpholine (1.5 eq.), and potassium carbonate (2.0 eq.) in DMSO (15 mL).

-

Heat the mixture to 120 °C and stir for 12-18 hours.

-

Monitor the reaction by LC-MS or TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and pour it into ice-water (50 mL).

-

Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

-

If no precipitate forms, extract the aqueous mixture with ethyl acetate (3 x 25 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Purify the residue by flash chromatography to yield the final product.

| Parameter | Value |

| Reactants | This compound, Morpholine, K₂CO₃ |

| Solvent | DMSO |

| Temperature | 120 °C |

| Reaction Time | 12-18 hours |

| Expected Yield | 80-95% (estimated based on analogous reactions) |

Transformations of the Cyano Group

The cyano group at the C5-position is a versatile handle for further functionalization, enabling the synthesis of a variety of heterocyclic systems.

One of the most powerful applications is the reaction with hydrazine to form fused pyrazolopyridines, which are privileged scaffolds in medicinal chemistry.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Quinoline Derivatives Using 5-Cyano-2-fluoro-3-picoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives represent a critical class of heterocyclic compounds in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] These scaffolds exhibit a wide array of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][3][4] The incorporation of specific functional groups, such as cyano (CN) and fluoro (F) moieties, can significantly enhance the biological efficacy of these molecules.[5][6] For instance, cyano-substituted quinolines have demonstrated potent antiproliferative activity against various cancer cell lines, while fluorinated quinolines are known to possess enhanced metabolic stability and binding affinity to biological targets.[6][7][8]

This document provides detailed protocols for the synthesis of novel quinoline derivatives starting from 5-Cyano-2-fluoro-3-picoline. The synthetic strategy involves a two-step process: a nucleophilic aromatic substitution (SNAr) reaction followed by an intramolecular cyclization. This approach offers a versatile and efficient route to a library of substituted quinolines with potential applications in drug discovery, particularly in the development of novel anticancer agents that may target key signaling pathways.

Proposed Synthetic Pathway

The synthesis commences with a nucleophilic aromatic substitution (SNAr) reaction between this compound and various substituted anilines. The fluorine atom at the C-2 position of the pyridine ring is activated for displacement by the electron-withdrawing effects of the ring nitrogen and the cyano group. The resulting N-aryl-5-cyano-3-methylpyridin-2-amine intermediate is then subjected to an acid-catalyzed intramolecular cyclization to construct the fused quinoline ring system.

Caption: General workflow for the two-step synthesis of quinoline derivatives.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the synthesis of the N-aryl-5-cyano-3-methylpyridin-2-amine intermediate.

Materials:

-

This compound

-

Substituted aniline (e.g., 4-methoxyaniline, 4-chloroaniline)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Round-bottom flask equipped with a magnetic stir bar and reflux condenser

-

Inert atmosphere setup (Nitrogen or Argon)

-

Ethyl acetate, water, brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.), the desired substituted aniline (1.2 eq.), and anhydrous potassium carbonate (2.0 eq.).

-

Add anhydrous DMSO to achieve a concentration of 0.5 M with respect to the starting picoline.

-

Stir the mixture at room temperature for 10 minutes to ensure homogeneity.

-

Heat the reaction mixture to 140 °C and maintain this temperature for 12-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with water and then with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure N-aryl-5-cyano-3-methylpyridin-2-amine intermediate.

Protocol 2: General Procedure for Intramolecular Cyclization

This protocol details the acid-catalyzed cyclization of the intermediate to form the final quinoline product.

Materials:

-

N-aryl-5-cyano-3-methylpyridin-2-amine intermediate

-

Polyphosphoric acid (PPA) or concentrated Sulfuric Acid (H₂SO₄)

-

Round-bottom flask with a magnetic stir bar

-

Ice bath

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM)

Procedure:

-

Place the N-aryl-5-cyano-3-methylpyridin-2-amine intermediate (1.0 eq.) in a round-bottom flask.

-

Carefully add polyphosphoric acid (10 eq. by weight) or concentrated sulfuric acid (5-10 volumes) to the flask while stirring.

-

Heat the reaction mixture to 120 °C for 2-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by slowly adding a saturated solution of NaHCO₃ until the effervescence ceases (pH ~7-8).

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure substituted 8-cyano-7-methylquinoline.

Data Presentation: Synthesis and Yields

The described synthetic route is versatile and can be applied to a range of substituted anilines to generate a library of novel quinoline derivatives. The yields are generally moderate to good, depending on the electronic nature of the substituents on the aniline ring.

| Entry | Aniline Substituent (R) | Intermediate Yield (%) | Final Quinoline Yield (%) |

| 1 | 4-OCH₃ | 85 | 75 |

| 2 | 4-Cl | 78 | 68 |

| 3 | 3-CF₃ | 72 | 65 |

| 4 | H | 88 | 78 |

| 5 | 3,4-dichloro | 75 | 62 |

Yields are representative and based on typical outcomes for similar reactions reported in the literature.

Application in Drug Discovery: Anticancer Activity

Quinoline derivatives are frequently investigated as anticancer agents due to their ability to interfere with critical cellular processes in cancer cells, such as proliferation, survival, and metastasis.[7][8] A key mechanism of action for many quinoline-based inhibitors is the modulation of signal transduction pathways that are commonly dysregulated in cancer.

Targeting the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. Several quinoline derivatives have been reported to exhibit potent inhibitory activity against key kinases within this pathway, such as PI3K and mTOR.[9] The synthesized 8-cyano-7-methylquinoline derivatives represent a novel scaffold that can be screened for inhibitory activity against this critical cancer-related pathway.

References

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. Recent Developments of Quinoline Derivatives and their Potential Biological Activities | Bentham Science [eurekaselect.com]

- 4. jptcp.com [jptcp.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Application Notes and Protocols for 5-Cyano-2-fluoro-3-picoline in Suzuki Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate is particularly vital in the field of medicinal chemistry for the synthesis of complex molecules, including active pharmaceutical ingredients.[3]

5-Cyano-2-fluoro-3-picoline is a highly valuable building block for drug discovery. The substituted pyridine scaffold is a privileged structure found in numerous biologically active compounds. The strategic incorporation of a fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[4] The cyano group serves as a versatile synthetic handle for further chemical transformations, while the methyl group can influence the steric and electronic properties of the final molecule. The Suzuki coupling of this intermediate allows for the introduction of diverse aryl and heteroaryl substituents at the 5-position, facilitating the exploration of structure-activity relationships (SAR) in drug development programs.[4]

General Reaction Scheme

The Suzuki coupling reaction of this compound with a generic organoboron reagent is depicted below. The reaction typically requires a palladium catalyst, a base, and a suitable solvent system to yield the corresponding 5-aryl-2-fluoro-3-picoline derivative.

Caption: General scheme of the Suzuki coupling reaction.

Application Notes

The successful execution of a Suzuki coupling reaction with this compound is contingent upon the careful selection of several key parameters:

-

Palladium Catalyst: A range of palladium(0) and palladium(II) precatalysts can be employed. Common choices include Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and Palladium(II) acetate (Pd(OAc)₂).[4] For more challenging couplings, particularly with sterically hindered or electron-deficient boronic acids, more advanced catalyst systems with specialized ligands may be necessary.[5]

-